molecular formula C11H20ClNO3 B11758581 Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride

Cat. No.: B11758581
M. Wt: 249.73 g/mol
InChI Key: QLCVUJHSZYRQCP-UHFFFAOYSA-N
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Description

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirodecane system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .

Biological Activity

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and enzyme inhibition activities, supported by relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2460756-23-2
  • Molecular Formula : C11H19ClN2O3
  • Molecular Weight : 248.73 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied for its antibacterial properties and its potential as an enzyme inhibitor.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of the spirodecane structure can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often below 0.25 μg/mL for Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus (MRSA)<0.03125
Compound BE. coli1 - 4
Compound CA. baumannii16
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate HClTBDTBD

The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The dual inhibition observed in some derivatives suggests that this compound may follow a similar pathway.

Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds related to this compound can inhibit DNA gyrase and topoisomerase IV at low nanomolar concentrations, indicating a strong potential for therapeutic applications in treating bacterial infections .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
Compound DDNA Gyrase<32
Compound ETopo IV<100
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate HClTBDTBD

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of spirocyclic compounds in combating multi-drug resistant (MDR) bacterial strains. For example, a study published in MDPI reported that certain spirocyclic derivatives exhibited broad-spectrum antibacterial activity, making them promising candidates for further development . These findings align with earlier research indicating the potential for these compounds to overcome existing antibiotic resistance mechanisms.

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(15-8-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H

InChI Key

QLCVUJHSZYRQCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(CCNCC2)OC1.Cl

Origin of Product

United States

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